1-[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-butanone
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Overview
Description
1-[3-(4-chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-butanone is a member of triazoles.
Scientific Research Applications
Inhibition of Human Dihydroorotate Dehydrogenase
This compound was identified as an inhibitor of human dihydroorotate dehydrogenase (HsDHODH), leading to the design and synthesis of novel triazole derivatives as potent HsDHODH inhibitors. These findings offer valuable insights for future optimization of 1H-1,2,4-triazole derivatives in this domain (Gong et al., 2017).
Antifungal Applications
Research into novel antifungal compounds includes the synthesis and characterization of 1,2,4-triazole derivatives. For example, the solubility thermodynamics and partitioning processes in biologically relevant solvents of such compounds were explored, revealing insights into their potential as antifungal agents (Volkova, Levshin, & Perlovich, 2020).
Fungicide Effectiveness
The efficacy of related triazole compounds like triadimefon, which include the 1,2,4-triazol-1-yl moiety, as fungicides against powdery mildew fungi has been demonstrated. This research highlights the systemic nature and vapor-phase activity of these compounds (Clark et al., 1978).
Structural Characterization
Structural characterization of similar triazole compounds has been conducted through various methods, including diffraction and spectroscopy. This research provides foundational knowledge for understanding the molecular structure of such compounds (Shuang-hu, 2014).
Antibacterial Activity
The synthesis of triazole derivatives and their evaluation for antibacterial activities have been explored. These studies contribute to the understanding of the potential use of triazole compounds in antibacterial applications (Hui et al., 2000).
Photophysics and Photochemistry
The photophysics and photochemistry of azole fungicides, including compounds with the 1,2,4-triazole moiety, have been studied to understand their behavior under light exposure. This research is crucial for optimizing the use of these compounds in agricultural settings (Silva et al., 2001).
properties
Molecular Formula |
C13H14ClN3OS |
---|---|
Molecular Weight |
295.79g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]butan-1-one |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-4-11(18)17-13(19-2)15-12(16-17)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
BFYHOQGOVSWQLP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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